molecular formula C15H13NO5 B13343299 6-Methyl-5-(phenylmethoxy)-3,4-pyridinedicarboxylic Acid

6-Methyl-5-(phenylmethoxy)-3,4-pyridinedicarboxylic Acid

Cat. No.: B13343299
M. Wt: 287.27 g/mol
InChI Key: PGAMYIUHFLOFRM-UHFFFAOYSA-N
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Description

5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID is a heterocyclic organic compound that features a pyridine ring substituted with benzyloxy, methyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy and methyl groups through substitution reactions. The carboxylic acid groups are then introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The methyl and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carboxylic acids can produce alcohols.

Scientific Research Applications

5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID involves its interaction with specific molecular targets. The benzyloxy and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(BENZYLOXY)-6-METHYLPYRIDINE-2,3-DICARBOXYLIC ACID: Similar structure but different positioning of carboxylic acid groups.

    5-(BENZYLOXY)-6-ETHYLPYRIDINE-3,4-DICARBOXYLIC ACID: Similar structure with an ethyl group instead of a methyl group.

    5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ANHYDRIDE: An anhydride form of the compound.

Uniqueness

5-(BENZYLOXY)-6-METHYLPYRIDINE-3,4-DICARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

6-methyl-5-phenylmethoxypyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C15H13NO5/c1-9-13(21-8-10-5-3-2-4-6-10)12(15(19)20)11(7-16-9)14(17)18/h2-7H,8H2,1H3,(H,17,18)(H,19,20)

InChI Key

PGAMYIUHFLOFRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1OCC2=CC=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

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